Cas no 2229470-42-0 (2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid)

2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid structure
2229470-42-0 structure
Product name:2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
CAS No:2229470-42-0
MF:C10H9BrO3
MW:257.080662488937
CID:6331676
PubChem ID:165827475

2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
    • EN300-1922398
    • 2229470-42-0
    • Inchi: 1S/C10H9BrO3/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6,12H,4H2,(H,13,14)
    • InChI Key: DMOKEWSDRBWHCE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C1CC1C(=O)O)O

Computed Properties

  • Exact Mass: 255.97351g/mol
  • Monoisotopic Mass: 255.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 2

2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1922398-5.0g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
5g
$2981.0 2023-05-31
Enamine
EN300-1922398-0.5g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
0.5g
$987.0 2023-09-17
Enamine
EN300-1922398-0.05g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
0.05g
$864.0 2023-09-17
Enamine
EN300-1922398-5g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
5g
$2981.0 2023-09-17
Enamine
EN300-1922398-1g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
1g
$1029.0 2023-09-17
Enamine
EN300-1922398-10.0g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
10g
$4421.0 2023-05-31
Enamine
EN300-1922398-0.25g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
0.25g
$946.0 2023-09-17
Enamine
EN300-1922398-1.0g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
1g
$1029.0 2023-05-31
Enamine
EN300-1922398-0.1g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
0.1g
$904.0 2023-09-17
Enamine
EN300-1922398-2.5g
2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid
2229470-42-0
2.5g
$2014.0 2023-09-17

2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid Related Literature

Additional information on 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid

Introduction to 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 2229470-42-0)

2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 2229470-42-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclopropane ring fused with a bromo-substituted hydroxyphenyl group, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and hydroxyl functional groups in its molecular structure endows it with a high degree of reactivity, enabling diverse chemical modifications and derivatization strategies.

The cyclopropane moiety is particularly noteworthy due to its strained three-membered ring structure, which often enhances the metabolic stability and bioavailability of drug candidates. This structural feature has been extensively explored in the design of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant compounds. The incorporation of a bromo substituent at the 2-position of the phenyl ring further increases the compound's potential as a pharmacophore, as bromine is known to influence electronic properties and binding affinity to biological targets.

The hydroxyphenyl group, located at the 6-position, introduces polarity and hydrogen bonding capabilities into the molecule, which can be critical for interactions with biological receptors. This combination of structural features makes 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid a promising candidate for further investigation in drug discovery programs. Recent studies have highlighted its potential in modulating various biological pathways, particularly those involving inflammation and pain signaling.

In recent years, researchers have been leveraging computational chemistry and high-throughput screening techniques to identify novel derivatives of this compound that exhibit enhanced pharmacological activity. The bromo group has been shown to be particularly amenable to further functionalization via cross-coupling reactions, allowing for the introduction of additional pharmacophoric elements. These modifications have led to the discovery of several potent inhibitors targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory responses.

Moreover, the hydroxyphenyl moiety has been investigated for its ability to enhance binding affinity to specific protein targets. Structural biology studies have revealed that this group can form critical hydrogen bonds with residues in binding pockets of enzymes and receptors, thereby stabilizing the drug-receptor complex. This insight has guided the design of more potent and selective analogs with improved pharmacokinetic profiles.

The synthesis of 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. Key synthetic strategies include bromination of a hydroxylated phenyl derivative followed by cyclopropanation using appropriate reagents such as propargyl halides or metal-catalyzed reactions. Advances in synthetic methodologies have enabled higher yields and purities, facilitating its use in downstream applications.

One notable application of this compound is in the development of novel antiviral agents. The strained cyclopropane ring has been found to disrupt viral replication mechanisms by interfering with critical protein-protein interactions or inhibiting viral polymerases. Preliminary studies have demonstrated that derivatives of 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit inhibitory effects against certain viral strains, making them attractive candidates for further development.

Another area of interest is its potential role in anticancer therapy. The unique structural features of this compound allow it to interact with biological targets involved in cell proliferation and apoptosis. Preclinical studies have shown that certain analogs can induce cell cycle arrest or promote apoptosis in cancer cell lines while exhibiting minimal toxicity toward healthy cells. This selective toxicity profile makes it an appealing scaffold for developing next-generation anticancer drugs.

The chemical reactivity of the bromo substituent also opens up possibilities for developing probes and tools for biochemical research. By labeling this group with fluorescent or radioactive tags, researchers can track the metabolism and distribution of this compound within biological systems. Such tools are invaluable for understanding drug disposition and designing targeted drug delivery systems.

In conclusion, 2-(2-bromo-6-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 2229470-42-0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups—particularly the cyclopropane, bromo, and hydroxyphenyl moieties—makes it a versatile scaffold for drug discovery across multiple therapeutic areas. Continued investigation into its derivatives and mechanisms of action will likely yield novel therapeutics with broad clinical applications.

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